他达拉非,(6S,12aR)-

描述

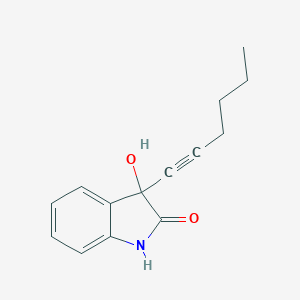

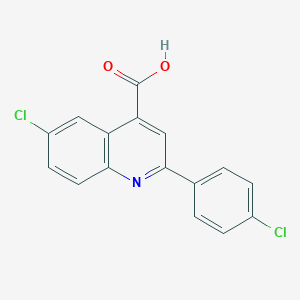

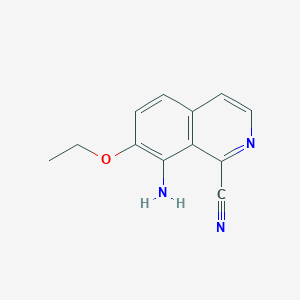

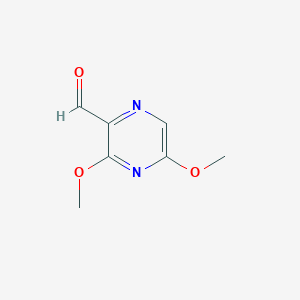

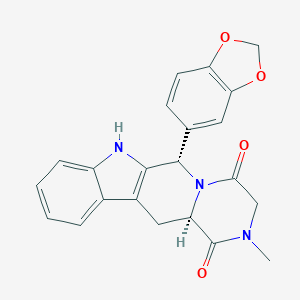

Tadalafil, (6S,12aR)- is an inactive diastereomer of “Tadalafil” which is the active ingredient in Cialis, a medication used to treat erectile dysfunction . Tadalafil has 4 isomers [(RR), (SS), (RS), and (SR)], of which (RR) is the name-sake isomer and potent inhibitor of phosphodiesterase-5 .

Synthesis Analysis

Tadalafil was first discovered in 2003 and reported to have high diastereospecificity for phosphodiesterase 5 (PDE5) inhibitions . The cis-(6R, 12aR) enantiomer is the most active enantiomer . A novel manufacturing process of Tadalafil from racemic or L-tryptophan has been described .Molecular Structure Analysis

The molecular formula of Tadalafil, (6S,12aR)- is C22H19N3O4 .Chemical Reactions Analysis

Tadalafil is a selective inhibitor of cGMP specific Type V phosphodiesterase (PDE5) and is used for treatment of erectile dysfunction . The pharmacological activity of Tadalafil is specifically attributable to the (6R,12aR)-enantiomer .Physical And Chemical Properties Analysis

The molecular weight of Tadalafil, (6S,12aR)- is 389.4 . More detailed physical and chemical properties can be found in the safety data sheet .科学研究应用

Erectile Dysfunction Treatment

Tadalafil, known as a phosphodiesterase type 5 (PDE5) inhibitor, is primarily used for the treatment of erectile dysfunction (ED). It helps increase blood flow to the penis to help a man get and keep an erection. Studies have shown that tadalafil daily can have a greater improvement than tadalafil on-demand in terms of International Index of Erectile Function (IIEF-EF), Sexual Encounter Profile questions 2 and 3 (SEP2 and SEP3) after at least 24 weeks of treatment .

Cognitive Function Improvement

Recent studies suggest that tadalafil may improve inflammation and cognitive function. This is an emerging area of research that explores the potential neuroprotective effects of PDE5 inhibitors .

6. Potential Use in Obstructive Sleep Apnea Syndrome There is ongoing research into the potential application of tadalafil for patients with erectile dysfunction caused by obstructive sleep apnea syndrome (OSAS). Comparative experiments indicate that PDE5 inhibitors like tadalafil may have beneficial effects for these patients .

作用机制

Target of Action

Tadalafil is a selective phosphodiesterase-5 (PDE5) inhibitor . PDE5 is an enzyme responsible for the degradation of cyclic guanosine monophosphate (cGMP) . The primary role of PDE5 is to regulate the concentration of cGMP, which plays a crucial role in physiological processes like smooth muscle relaxation .

Mode of Action

Tadalafil interacts with its target, PDE5, by inhibiting its activity. This inhibition prevents the breakdown of cGMP . As a result, the concentration of cGMP increases, leading to a series of downstream effects. The most common therapeutic effect of Tadalafil is the relaxation of smooth muscle .

Biochemical Pathways

The primary biochemical pathway affected by Tadalafil is the nitric oxide/cGMP pathway . In this pathway, nitric oxide (NO) activates soluble guanylyl cyclase (sGC), which converts GTP to cGMP. The increased cGMP then activates cGMP-dependent protein kinase (PKG), leading to a cascade of protein activations that result in various physiological effects .

Pharmacokinetics

Tadalafil exhibits linear pharmacokinetics over the dosage range of 2.5 to 20 mg . It is rapidly absorbed, with peak plasma levels observed between 30 minutes and 6 hours after oral administration . The typical population estimates of the apparent oral clearance (CL/F) and apparent volume of distribution are 1.6 l/h and 63.8 l, respectively .

Result of Action

The primary result of Tadalafil’s action is the relaxation of smooth muscle in the penis, allowing the corpus cavernosum to fill with blood and produce an erection . This effect is dependent on sexual stimulation. In addition, smooth muscle relaxation in the pulmonary vasculature helps to produce vasodilation in pulmonary arterial hypertension (PAH), which reduces blood pressure in the pulmonary arteries .

Action Environment

The action of Tadalafil is influenced by various environmental factors. For example, the presence of sexual stimulation is necessary for Tadalafil to exert its therapeutic effect in erectile dysfunction . Furthermore, the efficacy of Tadalafil can be influenced by the patient’s health status, such as renal impairment .

安全和危害

未来方向

Tadalafil is a clinically approved phosphodiesterase-5 inhibitor for the treatment of erectile dysfunction and pulmonary arterial hypertension . It contains two chiral carbons, and the marketed isomer is the 6R, 12aR isomer with a methyl substituent on the terminal nitrogen of the piperazinedione ring . Future research may focus on designing Tadalafil analogues with an extended hydrophilic side chain on the piperazine nitrogen to interact with particular hydrophilic residues in the binding pocket .

属性

IUPAC Name |

(2S,8R)-2-(1,3-benzodioxol-5-yl)-6-methyl-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraene-4,7-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19N3O4/c1-24-10-19(26)25-16(22(24)27)9-14-13-4-2-3-5-15(13)23-20(14)21(25)12-6-7-17-18(8-12)29-11-28-17/h2-8,16,21,23H,9-11H2,1H3/t16-,21+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOXKDUGGOYFFRN-IERDGZPVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC(=O)N2C(C1=O)CC3=C(C2C4=CC5=C(C=C4)OCO5)NC6=CC=CC=C36 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CC(=O)N2[C@@H](C1=O)CC3=C([C@@H]2C4=CC5=C(C=C4)OCO5)NC6=CC=CC=C36 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tadalafil, (6S,12aR)- | |

CAS RN |

171596-28-4 | |

| Record name | Tadalafil, (6S ,12aR)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0171596284 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TADALAFIL, (6S ,12AR)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MGY23Z94HY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。